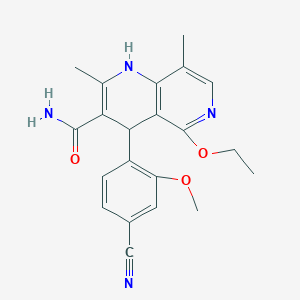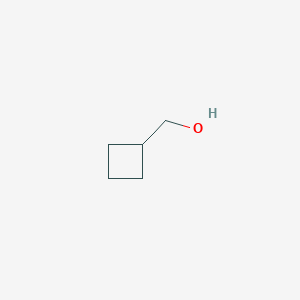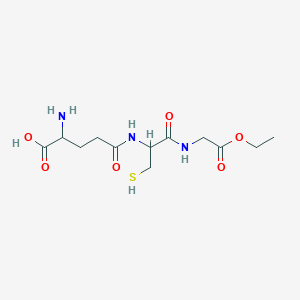
Glutathion-Monoethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is a synthetic derivative of the naturally occurring tripeptide glutathione. This compound is designed to enhance the stability and bioavailability of glutathione, which plays a crucial role in cellular protection against oxidative stress and detoxification processes .
Wissenschaftliche Forschungsanwendungen
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and thiol-disulfide exchange mechanisms.
Biology: Investigated for its role in cellular antioxidant defense and regulation of redox homeostasis.
Medicine: Explored for its potential in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the formulation of antioxidant supplements and skincare products.
Wirkmechanismus
Target of Action
Glutathione Monoethyl Ester (GSH-MEE) is a cell-permeable derivative of glutathione (GSH) that primarily targets intracellular esterases . These enzymes play a crucial role in the hydrolysis of GSH-MEE, leading to the release of GSH within the cell .
Mode of Action
GSH-MEE interacts with its target, the intracellular esterases, by undergoing hydrolysis. This process results in the release of GSH within the cell . The released GSH then participates in various cellular processes, particularly those involving the neutralization of free radicals and reactive oxygen species .
Biochemical Pathways
The primary biochemical pathway affected by GSH-MEE is the glutathione antioxidant system. This system plays a critical role in protecting cells against oxidative stress . By increasing intracellular GSH concentrations, GSH-MEE enhances the cell’s ability to neutralize harmful oxidants .
Pharmacokinetics
The pharmacokinetics of GSH-MEE involve its effective transport into various types of cells . Once inside the cell, GSH-MEE is hydrolyzed by intracellular esterases to release GSH . This process increases the intracellular concentration of GSH, which is otherwise difficult to achieve due to the metabolization of GSH in the gut .
Result of Action
The action of GSH-MEE leads to an increase in intracellular GSH concentrations . This increase enhances the cell’s antioxidant capacity, protecting it against damage from radiation, oxidants, and various toxic compounds, including heavy metals . As a result, GSH-MEE can help prevent cellular damage, such as cataracts and mitochondrial degeneration .
Action Environment
The action, efficacy, and stability of GSH-MEE can be influenced by various environmental factors. For instance, the presence of intracellular esterases is crucial for the hydrolysis of GSH-MEE and the subsequent release of GSH . Additionally, the effectiveness of GSH-MEE in protecting cells against damage can be influenced by the level of oxidative stress or toxic compounds in the cell’s environment .
Biochemische Analyse
Biochemical Properties
Glutathione Monoethyl Ester is involved in many biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound undergoes hydrolysis by intracellular esterases, thereby increasing intracellular GSH concentration in many tissues and cell types . This process is crucial for the detoxification of endogenous or exogenous reactive oxygen species .
Cellular Effects
Glutathione Monoethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by protecting cells against damage from radiation, oxidants, and various toxic compounds including heavy metals . It has been used to protect cells against radiation damage, oxidants, and various toxic compounds including heavy metals .
Molecular Mechanism
The molecular mechanism of action of Glutathione Monoethyl Ester involves its conversion to GSH within cells. This conversion is facilitated by intracellular esterases . Once converted to GSH, it acts as a free radical scavenger and can be effective against the attacks of many reactive species, including electrophilic substances and epoxides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutathione Monoethyl Ester change over time. It has been observed that the compound provides protection against cellular damage such as in cataracts and mitochondrial degeneration
Dosage Effects in Animal Models
In animal models, the effects of Glutathione Monoethyl Ester vary with different dosages. For instance, mice treated with Glutathione Monoethyl Ester were found to have blunted depletion of pancreatic glutathione, diminished histologic evidence of pancreatitis, and lower serum amylase values compared with mice treated with caerulein alone .
Metabolic Pathways
Glutathione Monoethyl Ester is involved in the glutathione metabolism pathway . It interacts with enzymes such as γ-glutamylcysteine synthetase and glutathione synthetase, which are involved in the synthesis of GSH .
Transport and Distribution
Glutathione Monoethyl Ester is effectively transported into many types of cells . Once inside the cells, it undergoes hydrolysis by intracellular esterases to release GSH, thereby increasing intracellular GSH concentration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester typically involves the esterification of glutathione. The process begins with the protection of the thiol group of cysteine, followed by the activation of the carboxyl group of glycine. The esterification is then carried out using ethyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide and immediate precursor to glutathione.
Glutathione: The naturally occurring tripeptide with similar antioxidant properties.
Glutathione disulfide: The oxidized form of glutathione.
Uniqueness
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is unique due to its enhanced stability and bioavailability compared to glutathione. The esterification increases its resistance to enzymatic degradation, allowing for more effective delivery and utilization within cells .
Eigenschaften
IUPAC Name |
2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GSH-OEt enter cells, and what happens to it intracellularly?
A1: Unlike GSH, which has limited cell permeability, GSH-OEt readily crosses cell membranes. [] Once inside the cell, esterases hydrolyze GSH-OEt, releasing GSH. This elevates intracellular GSH levels, bolstering the cell's natural antioxidant defenses. [, ]
Q2: What is the primary mechanism behind GSH-OEt's protective effects against oxidative stress?
A2: GSH-OEt, by increasing intracellular GSH, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and maintain redox balance. [, , ] This protective effect has been observed in various cell types, including endothelial cells, dendritic cells, and cardiomyocytes. [, , ]
Q3: Can GSH-OEt protect against damage caused by specific toxins or disease models?
A3: Research shows that GSH-OEt can ameliorate damage in several models, including:
- Mercuric chloride-induced acute renal failure: GSH-OEt's protective effect is attributed to providing an intracellular sulfhydryl pool that reduces mercury reactivity. []
- Caerulein-induced pancreatitis: GSH-OEt diminishes pancreatic glutathione depletion, mitigating histologic evidence of pancreatitis and reducing serum amylase levels. []
- Lipopolysaccharide-mediated liver injury: GSH-OEt's protective effect is linked to maintaining cellular and mitochondrial glutathione levels and improving mitochondrial function. []
Q4: What is the molecular formula and weight of GSH-OEt?
A4: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 351.4 g/mol.
Q5: How does the presence of cumulus cells impact the effectiveness of GSH-OEt in oocyte maturation?
A6: Cumulus cells significantly influence oocyte GSH levels. [] While GSH-OEt effectively elevates GSH in both the presence and absence of cumulus cells, the GSH level attained is higher when cumulus cells are present during in vitro maturation. [, ]
Q6: Does GSH-OEt have any inherent catalytic properties?
A6: GSH-OEt itself is not a catalyst. Its primary function is as a GSH donor, enhancing cellular antioxidant capacity.
Q7: Have computational methods been used to study GSH-OEt?
A8: While the provided research doesn't explicitly detail computational studies on GSH-OEt, its application in drug delivery systems involving nanoparticles has been explored. [, , ] These systems often utilize computational modeling for optimization and characterization.
Q8: How do structural modifications to GSH, like esterification in GSH-OEt, affect its biological activity?
A9: Esterification of GSH, specifically in GSH-OEt, enhances its membrane permeability, allowing it to effectively deliver GSH intracellularly. [, ] This increased cellular uptake is key to its biological activity in mitigating oxidative stress.
Q9: What is known about the stability of GSH-OEt, and are there strategies to improve its formulation?
A10: While specific stability data for GSH-OEt is not extensively discussed in the provided research, it's generally understood that ester compounds can be susceptible to hydrolysis. Formulation strategies for improving the stability and bioavailability of GSH-OEt may involve encapsulation in nanoparticles or other drug delivery systems. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
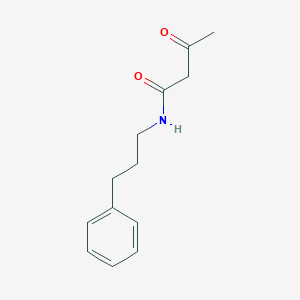
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)

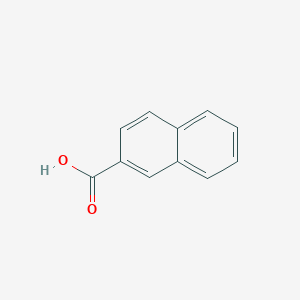
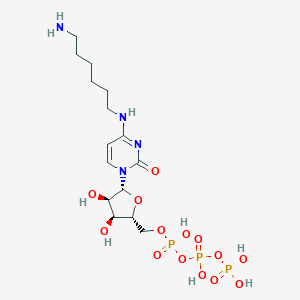
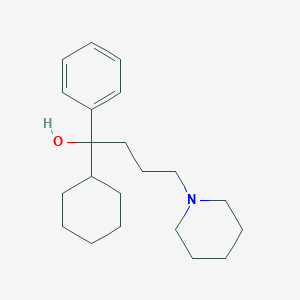
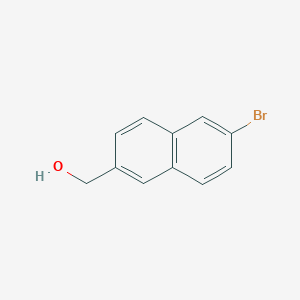
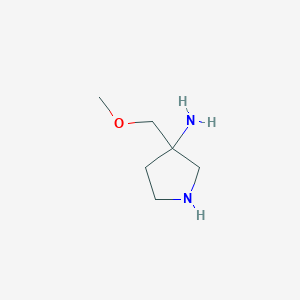
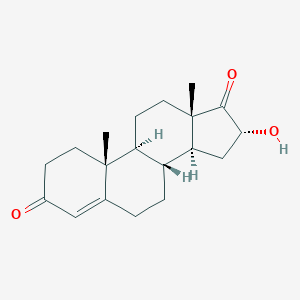

dimethyl-](/img/structure/B45161.png)
